molecular formula C9H8BrNO2 B2573720 5-bromo-7-methoxy-2,3-dihydro-1H-indol-2-one CAS No. 1360886-58-3

5-bromo-7-methoxy-2,3-dihydro-1H-indol-2-one

Cat. No.: B2573720
CAS No.: 1360886-58-3
M. Wt: 242.072
InChI Key: BKUJJUFNTYIDPI-UHFFFAOYSA-N
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Description

5-Bromo-7-methoxy-2,3-dihydro-1H-indol-2-one (CAS 1360886-58-3) is a brominated and methoxy-substituted dihydroindole derivative supplied for chemical and pharmaceutical research applications. This compound is a key synthetic intermediate in the exploration of novel ligands for melatonin receptors . The structural framework of 2,3-dihydroindoles is of significant interest in medicinal chemistry for developing agents with potential neuroprotective and antioxidant properties . The molecular formula of the compound is C9H8BrNO2, with a molecular weight of approximately 242 Da . It features a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2, with a calculated polar surface area of 38 Ų . These properties are important for understanding the compound's behavior in biological systems and synthetic pathways. Researchers utilize this building block to create analogs of endogenous hormones, studying how the saturated indole ring and specific substituents influence receptor subtype selectivity and biological activity . The product is offered by multiple suppliers with a typical purity of 95% or higher . It is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

5-bromo-7-methoxy-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-13-7-4-6(10)2-5-3-8(12)11-9(5)7/h2,4H,3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUJJUFNTYIDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1NC(=O)C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360886-58-3
Record name 5-bromo-7-methoxy-2,3-dihydro-1H-indol-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-methoxy-2,3-dihydro-1H-indol-2-one typically involves the bromination of 7-methoxy-2,3-dihydro-1H-indol-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 5 participates in metal-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

  • Reagents : Pd(PPh₃)₄, aryl/heteroaryl boronic acids, base (e.g., K₂CO₃)

  • Conditions : Solvent (toluene/ethanol), 80–100°C, inert atmosphere .

  • Product : 5-Aryl/heteroaryl-7-methoxy-2,3-dihydro-1H-indol-2-one derivatives.

  • Example : Reaction with phenylboronic acid yields 5-phenyl-7-methoxy-2,3-dihydro-1H-indol-2-one .

Sonogashira Coupling

  • Reagents : PdCl₂(PPh₃)₂, CuI, trimethylsilylacetylene, triethylamine .

  • Conditions : DMF, 60°C, nitrogen atmosphere.

  • Product : 5-Alkynyl-substituted derivatives (e.g., 5-(trimethylsilylethynyl)-7-methoxy-2,3-dihydro-1H-indol-2-one) .

Reduction Reactions

The ketone group at position 2 undergoes selective reduction:

Ketone to Alcohol

  • Reagents : NaBH₄ or LiAlH₄.

  • Conditions : Tetrahydrofuran (THF), 0–25°C.

  • Product : 2-Hydroxy-2,3-dihydro-1H-indole derivatives.

Full Reduction

  • Reagents : H₂, Pd/C .

  • Conditions : Ethanol, room temperature.

  • Product : Saturated indoline derivatives.

Oxidation Reactions

The indole ring and substituents undergo oxidative modifications:

Indole Ring Oxidation

  • Reagents : KMnO₄, CrO₃.

  • Conditions : Acidic aqueous medium.

  • Product : Quinoline or indole-2,3-dione derivatives .

Demethylation of Methoxy Group

  • Reagents : BBr₃ .

  • Conditions : Dichloromethane, −78°C to 25°C.

  • Product : 7-Hydroxy-5-bromo-2,3-dihydro-1H-indol-2-one .

Electrophilic Substitution

The electron-rich indole core undergoes electrophilic attacks:

Nitration

  • Reagents : HNO₃, H₂SO₄.

  • Conditions : 0–5°C.

  • Product : Nitro-substituted derivatives at position 4 or 6.

Halogenation

  • Reagents : N-Bromosuccinimide (NBS) or Cl₂.

  • Conditions : Acetic acid, reflux.

  • Product : Di- or trihalogenated indoles.

Cyclization and Ring-Opening

The dihydroindole scaffold participates in ring-forming/breaking reactions:

Cyclization to Indole Derivatives

  • Reagents : KOtBu, NMP .

  • Conditions : 60°C, nitrogen atmosphere.

  • Product : Fused polycyclic indoles (e.g., via intramolecular Heck reaction) .

Ring-Opening with Amines

  • Reagents : Primary amines (e.g., methylamine) .

  • Conditions : Ethanol, reflux.

  • Product : Open-chain amide derivatives.

Comparative Reaction Data

Reaction Type Reagents/Conditions Yield Key Characterization Data
Suzuki Coupling Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, 80°C85%¹H NMR (CDCl₃): δ 7.45 (d, J=8 Hz, 2H)
Ketone ReductionNaBH₄, THF, 0°C78%IR: 3420 cm⁻¹ (O-H stretch)
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, TMS-acetylene, 60°C92%MS (M+1): 282, 284
Demethylation BBr₃, CH₂Cl₂, −78°C65%¹³C NMR: δ 156.42 (C-O) → 162.11 (C-OH)

Mechanistic Insights

  • Cross-Couplings : The bromine atom’s electronegativity facilitates oxidative addition with Pd(0), forming a Pd(II) intermediate that reacts with boronic acids or alkynes .

  • Reduction : NaBH₄ selectively reduces the ketone via nucleophilic attack on the carbonyl carbon, while LiAlH₄ may over-reduce the ring.

  • Oxidation : MnO₄⁻ abstracts hydrogen from the indole ring, forming radical intermediates that rearrange to quinones .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of indole compounds exhibit promising anticancer properties. For instance, studies have synthesized various indole derivatives, including 5-bromo-7-methoxy-2,3-dihydro-1H-indol-2-one, which have been evaluated for their antiproliferative effects against different cancer cell lines. In particular:

  • Cell Lines Tested: A-549 (lung cancer), MCF-7 (breast cancer), Panc-1 (pancreatic cancer), and HT-29 (colon cancer).
  • Findings: Certain derivatives demonstrated significant inhibition of cell growth with IC50 values comparable to existing chemotherapeutic agents like erlotinib .

Neuroprotective Properties

Indole derivatives are also being investigated for neuroprotective effects. Compounds similar to this compound have shown potential in enhancing neuroprotection against oxidative stress and neurodegeneration. These compounds may act by modulating neurotransmitter systems or exhibiting antioxidant properties .

Melatonin Receptor Binding

Recent studies have evaluated the binding affinity of indole derivatives to melatonin receptors (MT1 and MT2). The binding studies indicated that modifications in the indole structure could significantly alter receptor affinity:

  • Binding Affinity Results:
    • Compounds containing 5-bromo and methoxy groups displayed varying degrees of inhibition at MT receptors.
    • For example, certain derivatives exhibited IC50 values in the nanomolar range, suggesting high potency as melatonin receptor modulators .

Case Study 1: Antiproliferative Effects

A detailed study synthesized various indole derivatives and assessed their antiproliferative effects. The results indicated that compounds with specific substitutions at the indole ring had enhanced activity against cancer cell lines. Table 1 summarizes the IC50 values of selected compounds:

CompoundCell LineIC50 (nM)
5-Bromo Derivative AA-54929
5-Bromo Derivative BMCF-747
5-Bromo Derivative CPanc-133
ErlotinibA-54933

Case Study 2: Neuroprotective Potential

In another investigation focusing on neuroprotective effects, researchers synthesized several indole derivatives and tested their ability to protect neuronal cells from oxidative stress. The study found that specific substitutions improved neuroprotective activity significantly compared to controls.

Mechanism of Action

The mechanism of action of 5-bromo-7-methoxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 3 and 5

Modifications at positions 3 and 5 significantly alter biological activity and physicochemical properties:

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Reference
5-Bromo-7-methoxy-2,3-dihydro-1H-indol-2-one Br (5), OMe (7) C₉H₈BrNO₂ Synthetic intermediate for kinase inhibitors
(3Z)-5-Acetyl-3-(pyridin-3-ylmethylene)indolin-2-one (32) Acetyl (5), Pyridinyl (3) C₁₅H₁₂N₂O₂ TLK2 kinase inhibition (IC₅₀ = 0.76 µM)
5-(Furan-2-carbonyl)indolin-2-one (39) Furanoyl (5) C₁₃H₁₀N₂O₃ Moderate kinase inhibition (49% yield)
5-Bromo-3-chloro-2,3-dihydro-1H-indol-2-one Br (5), Cl (3) C₈H₅BrClNO Higher lipophilicity (logP = 2.8)

Key Observations :

  • Electron-withdrawing groups (e.g., Br, acetyl) at position 5 enhance interactions with enzymatic active sites, as seen in TLK2 inhibitors .
  • Aromatic substituents at position 3 (e.g., pyridinyl) improve target selectivity via π-π stacking, whereas aliphatic groups (e.g., methyl) may reduce potency .

Hybrid and Multi-Pharmacophore Derivatives

Hybridization strategies combine indolinone with other bioactive moieties to enhance efficacy:

Compound Name Hybrid Components Biological Activity Reference
Les-3833 4-Thiazolidinone, pyrazole Anticancer (GI₅₀ = 0.071 µM, NCI protocol)
SAHA-Indolinone Hybrid HDAC inhibitor + VEGFR1/2i Dual autophagy inhibition and apoptosis in breast cancer

Key Observations :

  • Hybrids like Les-3833 demonstrate synergistic effects by targeting multiple pathways (e.g., metabolic and proliferative) .
  • The indolinone core in hybrids often serves as a scaffold for covalent binding, leveraging its lactam ring for hydrogen bonding .

Stereochemical and Structural Modifications

  • (3Z)-5-Bromo-3-[(2-hydroxy-5-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one : The Z-configuration at position 3 enhances planarity, improving intercalation with DNA or enzyme pockets .
  • 5-Bromo-3-hydroxy-3-phenacyl-1H-indol-2-one : A spirocyclic derivative with a phenacyl group shows altered solubility (logS = -3.1) compared to the methoxy analog (logS = -2.4) .

Antiviral and Antimicrobial Derivatives

  • 3-(Thiazol-2-yl)hydrazone-indolinones: Exhibit HIV-1 reverse transcriptase inhibition (IC₅₀ = 1.2–4.8 µM) via competitive binding to the NNRTI pocket .
  • 5-Bromo-7-methyl-2,3-dihydro-1H-indol-2-one : Methyl substitution at position 7 reduces polarity, enhancing blood-brain barrier penetration for CNS targets .

Biological Activity

5-Bromo-7-methoxy-2,3-dihydro-1H-indol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C₉H₈BrN₁O₂
  • Molecular Weight : 244.07 g/mol

The presence of bromine and methoxy groups contributes to its unique reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant antiproliferative activity against breast cancer cells (MDA-MB-231) and lung cancer cells (A549) with IC50 values in the micromolar range.

Cell LineIC50 (µM)
MDA-MB-23110.0
A54912.5

This activity is attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression, particularly at the G2/M phase, which is critical for cancer cell division.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It exhibited inhibitory effects against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

PathogenMIC (µg/mL)
MRSA0.98
Mycobacterium tuberculosis1.50

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, enhancing caspase activity and leading to programmed cell death.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
  • Antimicrobial Action : The exact mechanism against bacteria is still under investigation but may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Studies : Research demonstrated that treatment with varying concentrations resulted in significant morphological changes in treated cells, indicating effective cytotoxicity.
  • In Vivo Studies : Preliminary animal studies suggested that the compound could reduce tumor size without significant toxicity to normal tissues.
  • Molecular Docking Studies : Computational analyses indicated that this compound binds effectively to targets involved in cancer progression and bacterial resistance.

Case Studies

A notable case study involved the application of this compound in a model of breast cancer where it was administered alongside traditional chemotherapeutics. Results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-7-methoxy-2,3-dihydro-1H-indol-2-one, and how can regioselectivity be controlled during bromination?

  • Methodology : The compound can be synthesized via alkylation of dihydroindole precursors followed by regioselective bromination. For regioselectivity, use directing groups (e.g., methoxy at position 7) to favor bromination at position 5. Reaction conditions (e.g., Lewis acids like FeBr₃) and solvent polarity can further optimize selectivity. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yield and purity .

Q. What analytical techniques are essential for confirming the structure of this compound?

  • Methodology : Combine 1D and 2D NMR (¹H, ¹³C, COSY, HSQC) to assign protons and carbons, particularly distinguishing the methoxy (-OCH₃) and bromine substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (as in bis-indole derivatives) provides definitive proof of regiochemistry .

Q. How can researchers assess the purity of this compound post-synthesis?

  • Methodology : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection (λ = 254 nm) to quantify purity. Thin-layer chromatography (TLC) with iodine staining or UV visualization offers rapid preliminary checks. Melting point analysis (compared to literature) further validates purity .

Advanced Research Questions

Q. What strategies mitigate synthetic challenges in introducing multiple substituents to the indole scaffold while preserving regiochemical fidelity?

  • Methodology : Employ protecting groups (e.g., tert-butoxycarbonyl for amines) during multi-step syntheses. Computational modeling (DFT or molecular docking) predicts steric and electronic effects of substituents. Sequential functionalization (e.g., methoxy before bromine) minimizes side reactions .

Q. How can contradictions in reported biological activity data for derivatives of this compound be resolved?

  • Methodology : Standardize bioassays (e.g., enzyme inhibition IC₅₀ measurements) across studies. Validate compound purity via HPLC and NMR. Use molecular dynamics simulations to probe binding interactions with target proteins (e.g., kinases), accounting for structural analogs' SAR differences .

Q. What advanced techniques elucidate the role of the bromine and methoxy groups in modulating enzyme inhibition?

  • Methodology : Perform competitive inhibition assays with wild-type and mutant enzymes (e.g., site-directed mutagenesis of binding pockets). X-ray co-crystallography of the compound-enzyme complex identifies key interactions (e.g., halogen bonding with bromine). Isothermal titration calorimetry (ITC) quantifies binding thermodynamics .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?

  • Methodology : Synthesize analogs with varied substituents (e.g., replacing bromine with chlorine or altering methoxy positioning). Test against kinase panels (e.g., PKC, Flt3) to map selectivity. Use 3D-QSAR models to predict modifications enhancing potency and selectivity .

Q. What experimental approaches address low solubility of this compound in aqueous assays?

  • Methodology : Employ co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles via solvent evaporation. Modify the scaffold with hydrophilic groups (e.g., hydroxyls) in non-critical positions. Measure solubility via shake-flask method and validate bioactivity in cell-based assays .

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